molecular formula C20H17N5O4S B4351308 7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B4351308
M. Wt: 423.4 g/mol
InChI Key: IWZZUYPRKPEBJB-UHFFFAOYSA-N
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Description

7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common approach includes:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Introduction of the pyrazole moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 1-ethyl-1H-pyrazole-5-carbaldehyde under acidic or basic conditions.

    Functionalization with mercapto and methoxy groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of continuous flow reactors: to enhance reaction efficiency and scalability.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.

    Purification techniques: such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, 7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-(1-ethyl-1H-pyrazol-5-yl)-2-mercapto-1-(2-hydroxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-(1-ethyl-1H-pyrazol-5-yl)-2-mercapto-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid imparts unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

7-(2-ethylpyrazol-3-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-3-24-13(8-9-21-24)12-10-11(19(27)28)16-17(22-12)25(20(30)23-18(16)26)14-6-4-5-7-15(14)29-2/h4-10H,3H2,1-2H3,(H,27,28)(H,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZUYPRKPEBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=S)N3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-(1-ethyl-1H-pyrazol-5-yl)-1-(2-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

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